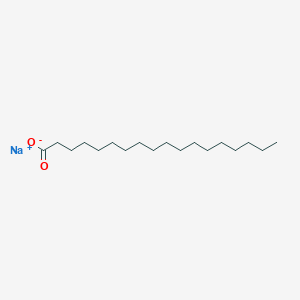

Sodium stearate, Vetec(TM) reagent grade

Description

Historical Perspectives on Fatty Acid Salt Chemistry

The history of fatty acid salts is intrinsically linked to the ancient practice of soap making. The earliest evidence of soap-like materials dates back to around 2800 BC in ancient Babylon, where substances were created by boiling fats with ashes. acs.org This rudimentary process, a forerunner to modern saponification, marked the beginning of fatty acid salt chemistry. For centuries, soap making remained a craft based on the reaction of animal or vegetable fats with alkaline substances like wood ashes. acs.org A significant leap occurred in 1791 when French chemist Nicolas Leblanc developed a process to produce soda ash from common salt, making the alkali needed for soap production more readily available and affordable. acs.org This innovation paved the way for the industrial-scale manufacturing of soap in the 19th century. The fundamental chemistry involves the hydrolysis of triglycerides (fats and oils) with a strong base, such as sodium hydroxide (B78521), to produce glycerol (B35011) and the salt of the fatty acid, which in the case of stearic acid, is sodium stearate (B1226849). wikipedia.orgwebassign.net

Contemporary Significance in Colloidal and Interfacial Systems Research

In modern chemical science, sodium stearate is recognized for its amphiphilic nature, possessing both a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail. wikipedia.orgatamankimya.com This dual characteristic is central to its function in colloidal and interfacial systems. When dissolved in a solvent, sodium stearate molecules self-assemble into organized structures called micelles above a certain concentration known as the critical micelle concentration (CMC). wikipedia.org In these micelles, the hydrophobic tails cluster together to form a lipophilic core, while the hydrophilic heads face outwards into the solvent. wikipedia.orgatamankimya.com This micellar formation is fundamental to its role as a surfactant, enabling the emulsification of oils and water, which is critical in cleaning applications. ravikiranchemicals.com Its ability to stabilize emulsions and control viscosity makes it a key component in a wide array of products, including lotions, creams, and paints. atamanchemicals.comspecialchem.com Furthermore, at higher concentrations, sodium stearate can form various liquid crystalline phases, which are states of matter intermediate between a crystalline solid and a liquid, a subject of ongoing research for its structural and rheological properties.

Methodological Approaches in Sodium Stearate Investigations

The study of sodium stearate and its properties employs a range of analytical techniques. X-ray diffraction (XRD) is a primary tool used to investigate the crystalline structure and polymorphism of solid sodium stearate, revealing details about its layered arrangements. acs.orgresearchgate.net Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), are employed to study its thermal behavior, including phase transitions and melting points. ubc.caacs.org Spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, provide insights into the molecular structure and the conformational order of the hydrocarbon chains. acs.orgnih.gov For studying its colloidal properties, techniques like conductivity measurements are used to determine the critical micelle concentration. jetir.org Microscopic methods, such as cryogenic scanning electron microscopy (cryo-SEM), allow for the direct visualization of the morphology of sodium stearate crystals and their aggregates. acs.org

Properties

CAS No. |

822-16-2 |

|---|---|

Molecular Formula |

C18H36NaO2 |

Molecular Weight |

307.5 g/mol |

IUPAC Name |

sodium octadecanoate |

InChI |

InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI Key |

XRRONFCBYFZWTM-UHFFFAOYSA-N |

impurities |

USUALLY CONTAINS SODIUM PALMITATE |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Na] |

Color/Form |

WHITE POWDER |

Other CAS No. |

822-16-2 |

physical_description |

Pellets or Large Crystals; Liquid; Dry Powder White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] White solid; [Merck Index] White powder; [MSDSonline] |

Pictograms |

Corrosive; Irritant |

shelf_life |

AFFECTED BY LIGHT |

solubility |

SLOWLY SOL IN COLD WATER OR COLD ALC; FREELY SOL IN HOT SOLVENTS INSOL IN MANY ORGANIC SOLVENTS |

Synonyms |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

Origin of Product |

United States |

Synthetic Pathways and Advanced Production Methodologies for Sodium Stearate

Saponification Processes: Mechanistic and Efficiency Considerations

Saponification is a key industrial method for producing sodium stearate (B1226849). This process involves the alkaline hydrolysis of triglycerides, which are the main constituents of animal fats and vegetable oils. wikipedia.orgchemistrylearner.comkiu.ac.ug The reaction of a triglyceride with a strong base, typically sodium hydroxide (B78521) (NaOH), cleaves the ester bonds, yielding glycerol (B35011) and the sodium salts of fatty acids, including sodium stearate if stearic acid is present in the triglyceride feedstock. wikipedia.orgkiu.ac.ug

The general saponification reaction can be represented as: Triglyceride + 3 NaOH → Glycerol + 3 Soap Molecules (sodium salts of fatty acids) kiu.ac.ug

For a triglyceride composed solely of stearic acid (glyceryl tristearate, also known as stearin), the idealized equation for the formation of sodium stearate is: (C₁₈H₃₅O₂)₃C₃H₅ + 3 NaOH → C₃H₅(OH)₃ + 3 C₁₈H₃₅O₂Na wikipedia.orgwikipedia.org

The mechanism of saponification is a nucleophilic carbonyl substitution. chemistrylearner.com It involves the attack of a hydroxide ion on the carbonyl group of the ester linkage in the triglyceride. chemistrylearner.comuakron.edu This forms a tetrahedral intermediate, which then collapses to release a fatty acid anion and a diglyceride. This process repeats until all three fatty acid chains are cleaved from the glycerol backbone, resulting in glycerol and three fatty acid carboxylate salts. chemistrylearner.comlibretexts.org

Influence of Triglyceride Feedstock Composition on Product Purity and Structure

The composition and quality of the sodium stearate produced through saponification are significantly influenced by the choice of triglyceride feedstock. gzbaisha.com Natural fats and oils are typically mixtures of triglycerides derived from various fatty acids. wikipedia.org For instance, tallow (B1178427) is known to have a notably high content of stearic acid (as the triglyceride), which directly impacts the percentage of sodium stearate in the final soap mixture. wikipedia.orggzbaisha.com

Different fatty acids in the feedstock result in different sodium fatty acid salts. For example, saponification of glyceryl palmitate yields sodium palmitate (C₁₆H₃₁NaO₂). chemistrylearner.com The chain length and saturation of the fatty acids in the triglycerides affect the physical properties of the resulting soap product, including solubility and hardness. uakron.edu Sodium stearate, with its saturated 18-carbon chain, contributes to the hardness of soap. uakron.edu

The purity of the sodium stearate is heavily influenced by the source of fats and the specific production conditions. gzbaisha.com Analytical techniques such as chromatography and spectroscopy are employed to assess purity and confirm the absence of contaminants. gzbaisha.com Variations in the saponification process can lead to differences in purity, necessitating rigorous monitoring through quality control protocols. gzbaisha.com

Process Optimization for Industrial-Scale Synthesis

Industrial-scale saponification is conducted in large reactors under controlled conditions to ensure consistent quality. gzbaisha.com Optimizing the process involves careful control over parameters such as temperature, mixing speed, and pH. chemondis.com Automated systems are often used to precisely control the addition of sodium hydroxide, ensuring a complete reaction and minimizing unreacted fats or excess alkali. chemondis.com

Temperature plays a crucial role in the reaction rate, with higher temperatures generally increasing the rate of collision between reactant molecules, thus increasing the reaction rate and potentially the product yield. rsc.org However, controlling temperature is also important because saponification reactions are exothermic. kiu.ac.ug Stirring speed also affects the reaction rate, particularly in mass transfer-controlled reactions. researchgate.net

After the saponification reaction, the resulting soap mixture is often precipitated with salt, a process known as "salting out," to separate the sodium stearate. gzbaisha.comlibretexts.org This process increases the density of the solution, causing the solid soap curds to float on the surface, allowing them to be filtered and dried. gzbaisha.comlibretexts.org

Research into optimizing saponification in continuous stirred tank reactors (CSTR) has investigated the influence of parameters such as NaOH concentration, fatty acid ester concentration, agitation rate, and feed ratio to maximize conversion. scispace.com For instance, studies on the saponification of ethyl acetate (B1210297) have shown that optimal conditions for near 100% NaOH conversion can be achieved with specific reactant concentrations, agitation rates, and temperatures. scispace.com

Neutralization Reactions: Stearic Acid and Alkali Interactions

Sodium stearate can also be synthesized by the direct neutralization of stearic acid (C₁₈H₃₆O₂) with a sodium-containing base, typically sodium hydroxide. wikipedia.orgacs.orgatamanchemicals.com This acid-base reaction forms sodium stearate and water. libretexts.orgchemistscorner.com

The chemical reaction is represented as: C₁₈H₃₅COOH + NaOH → C₁₈H₃₅COONa + H₂O chemistscorner.com

Purified sodium stearate can be made through this method. wikipedia.orgatamanchemicals.com The reaction involves the interaction between the carboxylic acid group of stearic acid and the hydroxide ions from the alkali. uakron.edulibretexts.org

Reaction Kinetics and Thermodynamic Analyses

Neutralization reactions between carboxylic acids and strong bases like sodium hydroxide are generally rapid acid-base reactions. libretexts.orgatlanticoer-relatlantique.ca The reaction involves the transfer of a proton from the carboxylic acid to the hydroxide ion, forming water and the carboxylate salt. uakron.eduatlanticoer-relatlantique.ca

While specific detailed kinetic and thermodynamic analyses for the stearic acid and sodium hydroxide neutralization reaction for sodium stearate production were not extensively detailed in the search results, the general principles of acid-base kinetics and thermodynamics apply. Neutralization reactions are typically exothermic, releasing heat. The rate of such reactions is generally fast, often limited by the rate of mixing of the reactants, especially in heterogeneous systems where stearic acid may be solid or in a separate phase.

Studies on the formation and structure of acid soap crystals through in-situ neutralization of stearic acid have investigated the thermodynamic properties using techniques like differential scanning calorimetry (DSC). whiterose.ac.uk These studies can help in understanding the phase behavior and stability of the resulting sodium stearate and related acid soaps. whiterose.ac.uk

Continuous Flow Synthesis Development

Continuous flow synthesis offers potential advantages for chemical reactions, including improved safety, control, and efficiency, particularly for exothermic or fast reactions. ncl.res.innih.gov While the search results did not provide specific detailed examples of continuous flow synthesis specifically for sodium stearate production via neutralization of stearic acid with sodium hydroxide, the general principles of continuous flow chemistry are applicable to acid-base neutralization reactions. ncl.res.innih.gov

Continuous flow reactors allow for precise control over reaction parameters such as temperature, residence time, and mixing, which can lead to better control over product purity and yield. ncl.res.innih.gov The rapid mixing capabilities in microreactors or flow reactors are suitable for fast reactions like neutralizations. ncl.res.in The development of continuous processes for sodium stearate production has been mentioned, suggesting exploration of such methodologies. atamanchemicals.com

Sustainable and Bio-based Sodium Stearate Production Routes

There is a growing emphasis on developing sustainable and bio-based production routes for chemicals, including sodium stearate. acs.orgdatavagyanik.com Traditionally, sodium stearate has been derived from animal fats. acs.orgdatavagyanik.com However, the market is increasingly shifting towards plant-based production using renewable resources such as plant oils and fats like palm oil and coconut oil. acs.orgdatavagyanik.com

Bio-based sodium stearate, derived from renewable resources such as plant oils and fats, offers a more sustainable and environmentally friendly option. acs.org European manufacturers, for instance, have seen increased demand for sodium stearate from sustainable raw materials, with significant investment in green technologies. datavagyanik.com Germany has transitioned a substantial portion of its sodium stearate production capacity to bio-based feedstock. datavagyanik.com

Fatty acid salts, including sodium stearate, are considered bio-based when produced by reacting stearic acid with the corresponding base, where the stearic acid is obtained from the saponification of triglycerides from sources like coconut oil, palm oil, and animal fat. atamanchemicals.comscielo.br Glycerol, a byproduct of the saponification of fats and oils, is also a bio-based material often sourced from biodiesel production. scielo.br

Enzymatic synthesis routes are also being explored for the production of various esters and fatty acid derivatives, offering potential for more sustainable processes. google.comnih.govresearchgate.nete3s-conferences.org While direct enzymatic synthesis of sodium stearate via the reaction of stearic acid and sodium hydroxide was not explicitly detailed, enzymatic methods are being developed for the synthesis of other fatty acid esters using lipases as biocatalysts. google.comnih.govresearchgate.nete3s-conferences.org These enzymatic processes often have advantages such as high selectivity, milder reaction conditions, and reduced waste compared to traditional chemical processes. e3s-conferences.org The use of immobilized lipases in solvent-free media is an area of research for enzymatic synthesis of fatty acid derivatives. google.comresearchgate.net

The shift towards sustainable and bio-based sources is a significant trend in the sodium stearate market, driven by consumer preference and regulatory pressures. datavagyanik.com

Molecular Self Assembly and Micellar Architectures of Sodium Stearate

Micelle Formation Dynamics and Critical Micelle Concentration (CMC) Determinations

Micelle formation is a dynamic process where individual surfactant molecules (monomers) aggregate when their concentration in a solution exceeds the CMC. Below the CMC, sodium stearate (B1226849) behaves primarily as a strong electrolyte in dilute solutions. doubtnut.comkneopen.com As the concentration increases beyond the CMC, the molecules assemble into micelles, effectively reducing the number of free ions and altering the solution's properties. doubtnut.comvedantu.com

Experimental Methodologies for CMC Elucidation (e.g., Conductometry, Spectroscopic Techniques)

The Critical Micelle Concentration (CMC) of sodium stearate can be determined using various experimental techniques that detect changes in the physical properties of the solution upon micelle formation. Conductometry is a common method, relying on the change in the solution's conductivity as ions aggregate into micelles. Below the CMC, conductivity increases linearly with surfactant concentration due to the increasing number of free ions. Above the CMC, the rate of increase in conductivity decreases significantly because the charged head groups are shielded within the micellar structure, reducing the number of charge carriers. vedantu.comnepjol.infoneliti.comjetir.orgresearchgate.net The CMC is typically determined from the point of intersection of two tangents drawn to the pre-micellar and post-micellar regions in a plot of conductivity versus surfactant concentration. neliti.com

Spectroscopic techniques, such as UV-Vis spectroscopy utilizing solvatochromic dyes, can also be employed. These dyes exhibit changes in their absorption or fluorescence spectra depending on the polarity of their environment. When micelles form, these dyes can partition into the hydrophobic core of the micelles, leading to a shift in their spectra that can be monitored to determine the CMC. nih.gov Surface tension measurement is another widely used method, where the surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. nih.govnepjol.info

Influence of Environmental Parameters on Micellar Aggregation (e.g., Temperature, Ionic Strength, Co-solutes, Electrolyte Concentration)

The micellar aggregation behavior of sodium stearate, including its CMC and micelle size and shape, is significantly influenced by environmental parameters.

Temperature: The effect of temperature on the CMC of sodium stearate can vary. Generally, increasing temperature can initially decrease the CMC due to increased molecular motion promoting micelle formation. However, at higher temperatures, the increased solubility of the hydrophobic chains in the solvent can lead to an increase in CMC. researchgate.netresearchgate.net Studies have shown that the CMC of anionic surfactants like sodium dodecyl sulfate (B86663) can initially decrease with increasing temperature, reaching a minimum around 25°C, and then increase at higher temperatures. researchgate.net For sodium stearate in alcohol-water systems, the CMC has been observed to increase with rising temperatures. jetir.org

Ionic Strength and Electrolyte Concentration: The presence of electrolytes and increasing ionic strength generally reduces the electrostatic repulsion between the anionic head groups of sodium stearate molecules. This screening effect favors the aggregation of monomers and thus leads to a decrease in the CMC. core.ac.ukresearchgate.netwhiterose.ac.uk The type and concentration of electrolyte cations can have a notable impact on micellization parameters. researchgate.net

Co-solutes: The presence of co-solutes can either increase or decrease the CMC of sodium stearate depending on their interaction with the surfactant molecules and the solvent. For instance, the addition of free fatty acids or lecithin (B1663433) has been observed to increase the CMC of sodium stearate in nonpolar media, possibly by increasing the solubility of the soap in the oil phase. core.ac.uk Conversely, certain organic molecules have been shown to decrease the CMC of sodium stearate. nih.gov Alcohols like methanol (B129727) and ethanol, however, have been reported to increase the CMC of sodium stearate in aqueous solutions. nih.govresearchgate.net

Data illustrating the influence of temperature and additives on the CMC of sodium stearate and related surfactants can be presented in tables based on research findings. For example, a study on sodium stearate and sodium oleate (B1233923) in rapeseed oil showed the following CMC values determined by the TCNQ solubilization method:

| Surfactant | Medium | CMC (M) |

| Sodium Stearate | Rapeseed Oil | 7.1 x 10-5 core.ac.uk |

| Sodium Oleate | Rapeseed Oil | 4.4 x 10-5 core.ac.uk |

Another study on anionic surfactants in alcohol-water systems at different temperatures using conductivity measurements provides further insight:

| Surfactant | Solvent System | Temperature (°K) | CMC (mol/l) |

| Sodium Stearate (SS) | Alcohol-Water | 303 | Increased |

| Sodium Stearate (SS) | Alcohol-Water | 308 | Increased |

| Sodium Stearate (SS) | Alcohol-Water | 313 | Increased |

| Sodium Stearate (SS) | Alcohol-Water | 318 | Increased |

| Potassium Stearate (PS) | Alcohol-Water | 303 | Increased |

| ... | ... | ... | ... |

Note: The exact CMC values for Sodium Stearate at specific temperatures in the alcohol-water system were indicated as "Increased" in the source jetir.org, implying a trend rather than specific numerical values in the abstract. Detailed tables would require accessing the full research paper.

The addition of NaCl was observed to slightly decrease the CMC of sodium soaps, likely due to the reduction of electrostatic repulsions between surfactant head groups. core.ac.uk

Characterization of Micellar Structure (e.g., Spherical, Reversed Micelles, Microemulsions)

Sodium stearate molecules can assemble into different micellar structures depending on the solvent environment. In aqueous solutions above the CMC, sodium stearate typically forms normal micelles, where the hydrophobic hydrocarbon tails aggregate in the core, shielded from the water, and the hydrophilic carboxylate heads face outwards towards the aqueous phase. wikipedia.organgelfire.com These normal micelles are often depicted as nearly spherical aggregates at lower concentrations. angelfire.comraccefyn.co

In non-polar media, sodium stearate can form reversed micelles (also known as inverted micelles). core.ac.ukangelfire.com In reversed micelles, the polar head groups are sequestered in the core of the aggregate, while the hydrophobic tails extend outwards into the non-polar solvent. angelfire.com The formation of reversed micelles in non-polar solvents is facilitated by the low permittivity of the solvent, which causes ionogenic surfactants like sodium stearate to exist primarily as non-dissociated ion-pairs. angelfire.com Dipole-dipole interactions among ion-pairs and potential hydrogen bonds contribute to the formation of the polar core. angelfire.com Traces of water can also play a positive role in facilitating reversed micelle formation by binding with the polar groups. angelfire.com Reversed micelles can encapsulate and solubilize polar molecules within their core. angelfire.com Studies using SAXS and cryo-TEM on sodium stearate in rapeseed oil have indicated the formation of normal spherical reversed micelles, with no lamellar structures observed. core.ac.uk

Sodium stearate can also be a component in microemulsion systems. Microemulsions are thermodynamically stable, isotropically clear dispersions of oil and water stabilized by an interfacial film of surfactant, often with a co-surfactant. angelfire.comrjptonline.org In ternary systems containing oil, water, and a surfactant like sodium stearate, surfactant molecules can form a monolayer at the oil/water interface. rjptonline.org Depending on the composition, microemulsions can exist as oil-in-water (o/w) or water-in-oil (w/o) systems, and the self-assembled structures can range from spherical or cylindrical micelles to lamellar phases and bi-continuous microemulsions. rjptonline.org

Formation and Properties of Self-Assembled Monolayers (SAMs) at Interfaces

Sodium stearate, or more generally fatty acids and their salts like stearic acid, can form self-assembled monolayers (SAMs) at various interfaces, particularly on solid substrates. SAMs are ordered molecular assemblies formed by the spontaneous adsorption of organic molecules onto a surface, driven by a strong interaction between the substrate and an anchoring group on the molecule, as well as intermolecular interactions. srce.hrnih.govethz.ch For fatty acids and their salts, the carboxylate group often serves as the anchoring group, interacting with metal or metal oxide surfaces. srce.hrresearchgate.net

Interfacial Adsorption Kinetics and Mechanism

The formation of SAMs involves the adsorption of molecules from a solution or gas phase onto a substrate. The kinetics of this interfacial adsorption process are influenced by factors such as the concentration of the adsorbate, immersion time, solvent, and temperature. acs.org A well-ordered SAM layer is typically achieved at optimal values of concentration and immersion time. acs.org Higher concentrations of the adsorbate can lead to SAM growth with shorter immersion times, while lower concentrations require longer times. acs.org

The mechanism of adsorption for fatty acids like stearic acid on metal oxide surfaces involves the interaction between the carboxylate group and the surface metal cations. srce.hrresearchgate.net This can occur through different bonding modes, including monodentate and bidentate coordination. researchgate.net Studies on stearic acid adsorption on aluminum oxide surfaces have revealed bidentate interactions with sapphire and both bidentate and monodentate interactions with amorphous alumina. researchgate.net The adsorption process can be considered an acid-base reaction, with the formation of a surface salt. srce.hr

The kinetics of diffusion and adsorption of fatty acids at interfaces have been investigated using techniques like dynamic interfacial tension measurements. nih.gov The process can occur through different mechanisms depending on the conditions, such as the pH of the aqueous phase. nih.gov

Electrochemical Investigations of SAM Formation

Electrochemical techniques are valuable tools for investigating the formation and properties of self-assembled monolayers, including those formed by sodium stearate or related fatty acids. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used to evaluate the barrier properties and defects of SAMs by employing redox probes. cecri.res.in The formation of a compact and well-ordered SAM can impede the access of redox species to the electrode surface, leading to changes in the electrochemical response, such as the disappearance or reduction of redox peaks in CV and an increase in charge transfer resistance in EIS. cecri.res.in

Electrochemical methods can also be used to direct the assembly of monolayers. For example, electrochemical preparation methods have been employed to form stearic acid monolayers on steel surfaces, demonstrating stable protective properties compared to chemical immersion methods. srce.hr Electrochemical investigations can help optimize parameters such as potential and exposure time for controlled SAM formation. srce.hr The electrochemical study of sodium stearate SAMs on oil/water interfaces using CV with a copper ion probe has shown that the self-assembling process involves distinct stages, forming a stable assembly. xmu.edu.cn The electrochemical oxidation of the copper ion at the assembled surface was found to be a combined controlled process involving both the surface and diffusion. xmu.edu.cn

Theoretical and Computational Modeling of Self-Assembly

Theoretical and computational approaches, particularly molecular dynamics (MD) simulations, are valuable tools for investigating the molecular-level mechanisms underlying the self-assembly and aggregation of surfactants like sodium stearate. researchgate.netacs.org These methods can provide insights into the interactions and structural changes that occur during micelle formation, complementing experimental observations. researchgate.netresearchgate.net Computational studies have been employed to understand the molecular self-assembling structure and formation mechanism of sodium stearate in various environments, including oil and at interfaces. researchgate.netxmu.edu.cn

Molecular Dynamics Simulations of Aggregation Processes

Molecular dynamics simulations play a significant role in describing the interactions of organic molecules, including surfactants, with other molecules or surfaces. researchgate.net These simulations can model the aggregation process of surfactant molecules in solution, providing details on the kinetics and resulting structures. mdpi.comclausiuspress.com For instance, MD simulations have been used to study the self-assembly of different surfactants, revealing how factors like concentration and the presence of ions can influence the aggregation pathway and the shape of the resulting micelles. clausiuspress.com Studies involving sodium stearate have utilized MD simulations to characterize its adsorption process on surfaces and understand the factors involved in forming coated nanoparticles. researchgate.net MD simulations have also been employed to investigate the interaction and aggregation of sodium stearate in mixed systems, such as with bile salts, to understand the formation of mixed micelles. mdpi.comchemrxiv.org

Research findings from MD simulations can provide data on the aggregation number of micelles and the structural evolution of aggregates over time. mdpi.comchemrxiv.org For example, simulations of taurodeoxycholate, a bile salt, showed the formation of primary micelles that coalesce into larger secondary micelles, a process driven by hydrophobic interactions. mdpi.comchemrxiv.org While specific aggregation numbers for pure sodium stearate micelles from dedicated MD studies were not extensively detailed in the search results, MD is a standard technique for such investigations in surfactant systems. acs.orgclausiuspress.com

Electrostatic Interactions as Driving Forces for Self-Assembly

Electrostatic interactions are recognized as significant driving forces in the self-assembly of ionic surfactants like sodium stearate. researchgate.netacs.org Sodium stearate dissociates in water into a negatively charged stearate ion (C₁₇H₃₅COO⁻) and a sodium counterion (Na⁺). vedantu.com The polar carboxylate head group of the stearate ion carries a negative charge, which interacts favorably with the polar water molecules (hydrophilic interaction). pearson.comstfc.ac.ukatamankimya.comvedantu.com

Crystalline Structures, Polymorphism, and Phase Behavior of Sodium Stearate

Identification and Characterization of Crystalline Polymorphs (α, β, γ forms)

Research has successfully identified and characterized several crystalline polymorphs of sodium stearate (B1226849), with the α, β, and γ forms being prominent examples researchgate.netacs.org. These forms exhibit differences in their fundamental structural characteristics, including the arrangement of their lamellar layers and the packing density and order of their hydrocarbon chains. For instance, the α-NaSt polymorph is distinguished by a greater bilayer thickness and a more highly ordered packing of its hydrocarbon chains when compared to the β-NaSt form researchgate.netacs.org. Furthermore, a monoclinic form that demonstrates enhanced stability has been identified and designated as the gamma form researchgate.net.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) Analyses

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are indispensable tools for elucidating the crystalline nature and polymorphism of sodium stearate researchgate.netacs.orgacs.org. XRD provides insights into the short-range order within the crystal lattice, specifically the packing of the hydrocarbon chains, through analysis of wide-angle scattering patterns acs.org. In contrast, SAXS probes the longer-range organization, offering information about the lamellar structure and the thickness of the bilayers researchgate.netacs.orgacs.org.

Studies employing XRD have been crucial in determining the lamellar structures of the α-NaSt and β-NaSt polymorphs, highlighting differences in their bilayer dimensions researchgate.netacs.org. SAXS analyses have complemented these findings by revealing that the fibrous crystallites characteristic of α-NaSt display a higher degree of bundling and orientation compared to the fibrous structures of β-NaSt researchgate.netacs.org. The identification of specific crystalline phases can often be achieved by examining the characteristic short spacings in XRD patterns. For example, the alpha phase is associated with short spacings at 3.65 and 2.45 Å, while the beta form shows a characteristic spacing at 2.75 Å nist.gov.

Solid-State Nuclear Magnetic Resonance (NMR) for Chain Conformation and Mobility

Research utilizing solid-state NMR has demonstrated that the α-NaSt polymorph possesses a higher percentage of trans chain conformation and exhibits greater chain rigidity when compared to the β-NaSt form researchgate.netacs.orgresearchgate.net. This technique can also provide evidence of interactions between the solvent and the crystal structures, indicated by the presence of characteristic solvent carbon resonances in the solid-state NMR spectrum researchgate.netacs.orgresearchgate.net.

Solvent-Induced Morphological Transformations of Sodium Stearate Crystals

The macroscopic morphology of sodium stearate crystals is highly susceptible to the influence of the solvent environment from which they crystallize researchgate.netacs.orgresearchgate.net. Variations in solvent type and composition can lead to the formation of distinct crystal habits, such as fibrous or platelet structures researchgate.netacs.org.

Formation of Fibrous vs. Platelet Morphologies

Sodium stearate has been observed to form both fibrous and platelet morphologies depending on the characteristics of the solvent system researchgate.netacs.org. Fibrous crystallites are commonly observed in aqueous or water-rich environments and are described as lamellar ribbons researchgate.netacs.org. As the proportion of co-solvents, such as propylene (B89431) glycol, increases in water/propylene glycol mixtures, the formation of platelike crystallites becomes the favored morphology researchgate.netacs.org. Cryogenic electron microscopy techniques, including cryo-SEM and cryo-TEM, are valuable for direct visualization of these different crystal morphologies researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Phase Transitions and Thermodynamic Properties of Sodium Stearate Systems

The thermodynamic properties, including melting points and latent heats of fusion, are essential for evaluating the potential of sodium stearate in applications such as phase change materials for thermal energy storage mdpi.comrsc.org. Research has explored the thermal behavior of sodium stearate and related stearate-based ionic liquids, highlighting their suitability for such applications mdpi.comrsc.org.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal transitions of sodium stearate by measuring the heat flow difference between a sample and a reference material as a function of temperature cdnsciencepub.commdpi.com. DSC thermograms reveal various transitions, including solid-solid transitions, melting, and degradation mdpi.com.

Studies using DSC on alkali metal stearates, including sodium stearate, have shown that the thermal history of the sample can significantly influence the observed thermogram and the temperatures and enthalpies of transitions cdnsciencepub.com. For sodium stearate, differences in transition temperatures have been observed depending on the heating rate during DSC analysis cdnsciencepub.com. While some reports indicate little dependence of transition temperature on heating rate for sodium salts of fatty acids, others show a tendency for transition temperatures to shift to higher values with increased heating rates cdnsciencepub.com.

DSC is also employed to investigate the thermal stability of sodium stearate in various contexts, such as in complexes with starch, where it has been shown to form complexes with high thermal stability nih.gov. In compatibility studies with acidic compounds, DSC can indicate the breakage of the salt form of sodium stearate through the appearance of a stearic acid melting peak scientific.net.

Binary Phase Diagram Investigations with Related Fatty Acids or Salts

Binary phase diagrams are essential for understanding the behavior of mixtures involving sodium stearate, particularly with related fatty acids or other salts acs.org. These diagrams map the different phases present as a function of temperature and composition.

Investigations into the binary system of stearic acid and sodium stearate have been conducted to understand their phase behavior and the formation of acid soaps whiterose.ac.ukwhiterose.ac.uk. These studies often involve techniques such as DSC, optical microscopy, and X-ray scattering to identify the structures and transitions occurring at different compositions and temperatures researchgate.net. The phase behavior of fatty acid and alkali soap systems can be significantly different from systems involving other types of soaps, such as amine-based soaps acs.org.

Research has explored the phase behavior of mixtures of long-chain sodium soaps, including sodium stearate, in water researchgate.net. These studies have measured Krafft solubility boundaries and investigated the solid-phase structure using techniques like wide-angle X-ray scattering, FTIR, and DSC researchgate.net. The Krafft temperature of mixtures of sodium stearate with other sodium soaps like arachidate (B1238690) and behenate (B1239552) has been observed to have a minimum value at a high content of the shortest-chain soap researchgate.net.

Acid Soap Crystal Formation and Stoichiometry

Acid soaps are co-crystals formed stoichiometrically by fatty acids and their metallic salts whiterose.ac.ukwhiterose.ac.uk. The formation and stoichiometry of acid soap crystals involving sodium stearate and stearic acid have been a subject of research, with some studies presenting conflicting findings on the precise stoichiometric ratios whiterose.ac.ukwhiterose.ac.uk.

Acid soap complexes are formed through mechanisms involving the interaction between long-chain carboxylic acids and neutral soap molecules, often favored by hydrogen bonding researchgate.net. Due to their low solubility, long-chain fatty acids and their acid soaps can precipitate out of solutions researchgate.net.

Rheological Behavior and Viscoelasticity of Sodium Stearate Systems

Flow Properties of Concentrated Sodium Stearate (B1226849) Suspensions and Dispersions

Concentrated suspensions and dispersions containing sodium stearate often exhibit non-Newtonian flow behavior, deviating from the simple linear relationship between shear stress and shear rate observed in Newtonian fluids. This behavior is influenced by factors such as particle interactions, concentration, and the presence of additives.

Analysis of Plastic Viscosity, Yield Value, and Thixotropy

Sodium stearate-based systems frequently display plastic flow behavior, characterized by a yield value that must be exceeded before flow begins. Once the applied shear stress surpasses this yield value, the system flows, often exhibiting a linear relationship between shear stress and shear rate, similar to a Newtonian fluid, but with an intercept on the shear stress axis. This linear portion's slope represents the plastic viscosity. uobaghdad.edu.iq

Thixotropy, a time-dependent shear-thinning behavior, is also commonly observed in sodium stearate systems. uobaghdad.edu.iqnih.gov Thixotropic fluids show a decrease in viscosity under constant shear over time, and a gradual recovery of viscosity when the shear is removed. This occurs due to the reversible breakdown and reformation of a weak internal structure within the suspension or dispersion. uobaghdad.edu.iq Studies on solidified sodium stearate-based sticks, for instance, have shown plastic thixotropic flow behavior. nih.gov The addition of certain drugs to these sticks can alter their yield values, thixotropy, and plastic viscosity. uobaghdad.edu.iq

The coefficient of thixotropy can be related to the yield value intercept of the consistency curve. cdnsciencepub.com While some interpretations suggest that a yield value is not necessarily due to thixotropy, such a value can be influenced by it. cdnsciencepub.com

Influence of Particle Size and Additives on Rheological Profiles

The rheological profiles of sodium stearate suspensions and dispersions are significantly influenced by both the particle size of the dispersed phase and the presence of additives.

In suspensions, the plastic viscosity and yield value can be affected by particle size. For example, suspensions with smaller particles in the same medium tend to exhibit higher plastic viscosity and yield value. oup.com When particles are covered with sodium stearate above a critical concentration, these values can increase. oup.com Conversely, in some systems like barium sulfate (B86663) in polyisobutylene, covering particles with sodium stearate can decrease plastic viscosity and yield value. oup.com

The presence of additives, such as humectants in solidified sodium stearate-based sticks, has been shown to influence rheological properties. nih.gov Different humectants like propylene (B89431) glycol (PG), polyethylene (B3416737) glycol (PEG) 400, and PEG 600 impact plastic viscosity, yield value, and thixotropic breakdown differently. nih.gov PG has been observed to result in higher dynamic and static yield values and increased thixotropic breakdown by shear, while PEG 400 can lead to lower plastic viscosity and yield values. nih.gov

The particle size of modified fillers, such as starch-sodium stearate complex modified ground calcium carbonate (GCC), also plays a role in the physical properties of materials they are incorporated into, like paper, by affecting properties such as tensile, tear, and burst strength. ncsu.edu

While not specifically focused on sodium stearate, research on other suspensions demonstrates the general principles of how particle size distribution and additives like dispersants (e.g., sodium lignosulfonate) can impact viscosity and thixotropy. journalspub.info Smaller particle sizes can lead to increased cohesion and poorer flowability due to stronger interparticle forces. mdpi.com

Viscoelastic Characteristics of Sodium Stearate Stabilized Foams and Microbubbles

Sodium stearate plays a crucial role in stabilizing foams and microbubbles by forming interfacial layers that exhibit viscoelastic properties. These properties are essential for resisting deformation and preventing coalescence and disproportionation.

Extremely stable microbubbles, capable of lasting over a year, have been prepared from sodium stearate solutions dispersed in a highly viscous glucose syrup phase. cern.ch The enhanced stability is attributed to the formation of an elastic condensed surfactant phase at the bubble interface. cern.ch This elastic response of the interface is suggested to prevent the shrinkage of the bubbles. cern.ch

The viscoelastic properties of the material surrounding bubbles strongly influence their growth and stability during foaming processes. nih.govscholaris.ca While these studies discuss polymeric foams generally, the principle applies to surfactant-stabilized bubbles where the interfacial layer provides the viscoelastic resistance. The liquid films separating bubbles in a foam are subject to stretching, and viscous elastic forces are critical during foam generation and stability. cern.chcambridge.org

Interfacial Rheology of Sodium Stearate Films

The interfacial rheology of sodium stearate films, formed at the interface between two phases (e.g., air/liquid or liquid/liquid), is fundamental to their stabilizing capabilities in emulsions, foams, and other dispersed systems. Interfacial rheology describes how the properties at the interface change in response to deformation, such as changes in area or shape. anton-paar.comdataphysics-instruments.com

Measuring interfacial rheological properties, such as interfacial shear viscosity and viscoelastic modulus, provides insight into the stability of interfacial layers. anton-paar.comdataphysics-instruments.com The viscoelastic behavior of interfaces is crucial for the stability of various products, including emulsions and foams. anton-paar.com The response of the interface to changes in size (characterized by dilational elasticity and viscosity) and shape (characterized by shear elasticity and viscosity) are key aspects of interfacial rheology. conicet.gov.ar

While specific detailed research findings on the interfacial rheology of pure sodium stearate films were not extensively detailed in the search results, the general principles of interfacial rheology of surfactants, including the formation of viscoelastic interfacial layers that enhance stability, are directly applicable to sodium stearate due to its nature as a surfactant. anton-paar.comdataphysics-instruments.comacs.orgconicet.gov.ar Studies on other surfactants highlight how molecular structure impacts interfacial viscoelasticity and layer stability. acs.org

Emulsion and Dispersion Stability Mechanisms Mediated by Sodium Stearate

Role of Sodium Stearate (B1226849) as an Emulsifying and Stabilizing Agent

Sodium stearate plays a crucial role in the formation and stabilization of emulsions, which are mixtures of two immiscible liquids, such as oil and water. As an emulsifier, it reduces the interfacial tension between the two phases, allowing one liquid to be dispersed throughout the other in the form of small droplets. vaia.comfoodadditives.net The amphiphilic nature of sodium stearate molecules facilitates their adsorption at the oil-water interface, with the hydrophobic tails orienting towards the oil phase and the hydrophilic heads facing the aqueous phase. vaia.com This arrangement creates a stable interfacial film around the dispersed droplets, preventing them from coalescing and separating over time. vaia.com

Sodium stearate is widely used as an emulsifier and stabilizer in various products, including creams, lotions, and moisturizers, where it ensures the effective blending of water- and oil-based ingredients. atamankimya.comatamanchemicals.com It also functions as a stabilizer and thickener in formulations, contributing to product integrity and performance. ravikiranchemicals.com In the food industry, it is employed as an emulsifier and stabilizer to ensure uniform dispersion of ingredients, improving texture and consistency in products like baked goods and confectionery. ravikiranchemicals.comatamanchemicals.com

Factors Governing Emulsion Stability in Complex Systems

The stability of emulsions mediated by sodium stearate in complex systems is influenced by several factors, including the concentration of the surfactant, temperature, salinity, pH, the presence of co-surfactants, and the characteristics of the interfacial layer.

Effects of Surfactant Concentration, Temperature, and Salinity

Surfactant concentration is a critical factor influencing emulsion stability. Increasing the surfactant concentration generally enhances emulsion stability by providing more molecules to adsorb at the interface and reduce interfacial tension. rjptonline.org However, there is often an optimal concentration beyond which further increases may not significantly improve stability or could even have detrimental effects.

Temperature can significantly impact emulsion stability. Higher temperatures can increase molecular motion, potentially leading to increased collision frequency between droplets and a higher likelihood of coalescence. The stability of sodium stearate emulsion systems has been investigated across a range of temperatures, for instance, from 25 to 60 °C in studies related to enhanced oil recovery. onepetro.orgresearchgate.net

Salinity, or the concentration of salts in the aqueous phase, can also affect the stability of emulsions stabilized by ionic surfactants like sodium stearate. The presence of electrolytes can influence the electrostatic interactions between the charged droplet surfaces. In some systems, increasing salinity can decrease the electrostatic repulsion between droplets, potentially leading to reduced stability. However, the effect of salinity can be complex and may vary depending on the specific system and the concentration range. Studies have investigated the stability of sodium stearate emulsion systems at high salinities, ranging from 10 to 200,000 ppm. onepetro.orgresearchgate.net Research indicates that emulsion stability can be maintained over a significant range of salinities, with stability observed up to 10,000 ppm in certain systems with a 2.5 wt% surfactant concentration. researchgate.net At very high salinities, exceeding a certain threshold, a pronounced increase in viscosity can occur, attributed to enhanced inter-droplet interactions and steric hindrance due to reduced electrostatic repulsion. nih.gov

Influence of pH and Co-surfactants on Emulsion Robustness

The pH of the aqueous phase plays a significant role in the stability of emulsions stabilized by sodium stearate, as it can affect the ionization state of the carboxylate head group. Changes in pH can alter the charge density on the droplet surface, thereby influencing the electrostatic repulsion between droplets. As the pH increases, the stability of the emulsion phase generally increases. onepetro.orgresearchgate.net This is likely due to increased ionization of the stearate molecules at higher pH, leading to greater negative charge and stronger electrostatic repulsion between oil droplets. Conversely, if the pH drops below a certain point (e.g., below 6.5), sodium stearate may convert to stearic acid, which is less soluble in water and can lead to precipitation and instability of the emulsion. google.com

The addition of co-surfactants can also influence emulsion robustness. Co-surfactants, typically short-chain alcohols or other amphiphilic molecules, can partition to the interface alongside the primary surfactant. They can affect the packing of surfactant molecules at the interface, alter the interfacial tension, and modify the flexibility and fluidity of the interfacial film. The presence and type of co-surfactant can impact the phase behavior and stability of microemulsions and emulsions. rjptonline.orgacs.org

Stabilization by Multilayer Interfaces and Interfacial Adsorption

Emulsion stability can be significantly enhanced by the formation of multilayer interfaces and the strong adsorption of stabilizing agents at the oil-water interface. Sodium stearate, as a surfactant, adsorbs at the interface, forming an initial stabilizing layer. vaia.com The effectiveness of this stabilization is directly related to the strength of adsorption and the resulting packing of molecules at the interface.

In some systems, particularly those involving other components like proteins or nanoparticles, sodium stearate can contribute to the formation of more complex multilayer interfaces. For instance, in protein-stabilized emulsions, the presence of sodium stearate can increase the zeta potential, suggesting the adsorption of anionic molecules at the interface, which enhances the ionic repulsive force among oil droplets. mdpi.comresearchgate.net While proteins may be the predominant stabilizers in such systems, the adsorption of sodium stearate can still play a role in modifying the interfacial properties and contributing to stability. mdpi.com

The concept of in situ surface activation, where sodium stearate interacts with particles like CaCO3 nanoparticles to render them effective emulsifiers, highlights the importance of interfacial adsorption in stabilization. researchgate.net The adsorption of sodium stearate can alter the wettability of these particles, allowing them to stabilize both oil-in-water and water-in-oil emulsions. researchgate.net

Interactive Table: Factors Affecting Emulsion Stability with Sodium Stearate

| Factor | Effect on Stability (General Trend) | Notes |

| Surfactant Concentration | Increases (up to an optimum) | Sufficient molecules needed to cover interface and reduce tension. |

| Temperature | Can Decrease (at higher temps) | Increased molecular motion can lead to more collisions and coalescence. |

| Salinity | Complex; Can Decrease or Increase | Influences electrostatic repulsion; High salinity can increase viscosity and inter-droplet interactions. nih.gov |

| pH | Increases (at higher pH) | Affects ionization of stearate head group and electrostatic repulsion. onepetro.orgresearchgate.net |

| Co-surfactants | Variable | Can alter interfacial properties, packing, and film flexibility. rjptonline.orgacs.org |

| Interfacial Adsorption | Increases | Strong adsorption creates a robust barrier against coalescence. vaia.com |

| Multilayer Interfaces | Increases | Provides additional structural and repulsive forces. mdpi.comresearchgate.net |

Microemulsion Phase Behavior and Thermodynamic Stability

Microemulsions are distinct from conventional emulsions in that they are thermodynamically stable, optically isotropic, and typically have droplet sizes in the nanometer range (5 nm to 200 nm). angelfire.comjsirjournal.com Unlike conventional emulsions, which are kinetically stable and require significant energy input to form, microemulsions form spontaneously upon simple mixing of the components. jsirjournal.com

Sodium stearate can be a component in microemulsion systems, contributing to their formation and stability. The thermodynamic stability of microemulsions is attributed to the ultra-low interfacial tension achieved by the presence of a surfactant, often in combination with a co-surfactant. jsirjournal.com The interfacial film formed by the surfactant molecules at the oil-water interface is flexible and fluid, allowing for the formation of these stable nanostructures.

Phase behavior studies of systems containing sodium stearate, brine, and oil have been conducted to understand the conditions under which microemulsions form and remain stable. onepetro.orgresearchgate.netresearchgate.net These studies often involve mapping the phase diagrams as a function of variables such as surfactant concentration, salinity, temperature, and water-to-oil ratio. Different phase behaviors, including Winsor Type I (oil-in-water microemulsion in equilibrium with excess oil), Type II (water-in-oil microemulsion in equilibrium with excess water), and Type III (middle-phase microemulsion in equilibrium with excess oil and water), can be observed depending on the composition and conditions. researchgate.netresearchgate.netonepetro.org

The thermodynamic stability of microemulsions containing sodium stearate is influenced by factors such as the free energy of double layer formation, entropy effects, electrical double layer forces, and van der Waals forces. angelfire.com The composition of the system, including the specific oil, brine salinity, and the presence and type of co-surfactant, all play a critical role in determining the phase behavior and the range of existence of the stable microemulsion phase. onepetro.orgresearchgate.netacs.org

Interactive Table: Microemulsion Characteristics

| Characteristic | Description |

| Thermodynamic Stability | Stable over time; forms spontaneously. angelfire.comjsirjournal.com |

| Optical Isotropy | Same properties in all directions; often transparent. angelfire.comjsirjournal.com |

| Droplet Size | Typically in the nanometer range (e.g., 5 nm to 200 nm). jsirjournal.com |

| Interfacial Tension | Ultra-low due to surfactant and co-surfactant presence. jsirjournal.com |

| Formation | Spontaneous upon mixing components. jsirjournal.com |

| Phase Behavior | Can exist as Winsor Types I, II, or III depending on conditions. researchgate.netresearchgate.netonepetro.org |

Interactions of Sodium Stearate with Diverse Material Systems

Interaction with Polymeric Matrices and Composite Materials

In the realm of synthetic polymers and composites, sodium stearate (B1226849) serves multiple functions, acting as a processing aid, stabilizer, and interfacial modifier to enhance material properties and performance.

Sodium stearate is a crucial additive in the plastic and rubber industries, primarily valued as a lubricant and stabilizer. pishrochem.comatamanchemicals.com Its high melting point makes it an effective processing aid and lubricant for polymers like polycarbonates and nylons. specialchem.comacs.org In the processing of Polyvinyl Chloride (PVC), sodium stearate functions as a heat stabilizer, preventing the thermal degradation of the polymer during high-temperature extrusion and molding. pishrochem.comnanotrun.com This ensures the durability and longevity of the final PVC product. pishrochem.com It also acts as an acid scavenger in polyolefin synthesis, neutralizing residual catalyst components which can affect the polymer's long-term thermal stability. goldstab.com

In the rubber industry, sodium stearate serves as an activator for the vulcanization process, optimizing the sulfur cross-linking of rubber and ensuring the material achieves its desired elasticity and strength. pishrochem.comgoldstab.com It also functions as a lubricant and de-dusting agent during rubber production. acs.org For certain formulations, such as polychloroprene rubber, the addition of sodium stearate can significantly improve rolling quality and help prevent premature vulcanization. nanotrun.com

Table 1: Role of Sodium Stearate in Polymer Processing

| Polymer System | Function of Sodium Stearate | Outcome |

|---|---|---|

| Polyvinyl Chloride (PVC) | Heat Stabilizer, Lubricant | Prevents thermal degradation during processing. pishrochem.comnanotrun.com |

| Polycarbonates, Polyamides | Lubricant, Processing Aid | Facilitates extrusion and molding processes. specialchem.comacs.org |

| Polyolefins (e.g., PP, PE) | Acid Scavenger | Neutralizes acidic catalyst residues, improving stability. goldstab.com |

| Natural & Synthetic Rubber | Vulcanization Activator, Lubricant | Optimizes cross-linking, improves processing. pishrochem.comgoldstab.com |

| Polychloroprene Rubber | Processing Aid | Improves rolling quality and prevents premature vulcanization. nanotrun.com |

Sodium stearate can significantly enhance the performance of polymer composites by improving the interface between the polymer matrix and fillers. It can act as a coupling agent or an interfacial bridge, improving the dispersion of fillers and the stress transfer between the two phases.

Research on Polycaprolactone (B3415563) (PCL)/tourmaline (B1171579) composites for bone scaffolds demonstrated that sodium stearate modification improved the interaction at the PCL-tourmaline interface. semanticscholar.orgresearchgate.net The mechanism involves a dual interaction: the polar carboxyl group of sodium stearate forms ionic and hydrogen bonds with the hydroxyl groups on the tourmaline surface, while the long, nonpolar hydrocarbon tail is compatible with the hydrophobic PCL matrix. semanticscholar.org This bridging effect leads to better dispersion of the tourmaline filler and enhanced interfacial adhesion, resulting in significantly improved mechanical properties. semanticscholar.orgresearchgate.net For instance, a PCL composite with 3% modified tourmaline showed a 21.8% increase in ultimate tensile strength and a 32.1% increase in compressive strength compared to pure PCL. semanticscholar.orgresearchgate.net In other applications, sodium stearate has been used as a crosslinking agent in butene rubber. nanotrun.com

Table 2: Effect of Sodium Stearate-Modified Filler on PCL Composite Mechanical Properties

| Material | Ultimate Tensile Strength | Compressive Strength |

|---|---|---|

| Pure Polycaprolactone (PCL) | Baseline | Baseline |

| PCL / 3% Modified Tourmaline | ▲ 21.8% Increase | ▲ 32.1% Increase |

Data sourced from studies on PCL/tourmaline composite scaffolds. semanticscholar.orgresearchgate.net

The addition of sodium stearate has a marked effect on the formation of polymer fibers, particularly during melt electrospinning. Electrospinning is a technique that uses an electric field to draw very fine fibers from a liquid. researchgate.net For polymer melts, achieving small fiber diameters can be challenging.

Studies have shown that incorporating sodium stearate into polypropylene (B1209903) (PP) melts allows for the production of fibers with diameters in the micrometer range (1-5 μm), whereas fibers from the pure polymer are much larger (>20 μm). mdpi.comrcsi.science The addition of sodium stearate acts as a plasticizer, lowering the viscosity and increasing the electroconductivity of the polymer melt. mdpi.comrcsi.science This enhanced conductivity increases the stretching of the melt jet under the electric field, leading to significantly thinner fibers. mdpi.com Similar effects have been observed in polyamide 6 (PA6), where the addition of sodium stearate resulted in thinner fibers with a more uniform size distribution. mdpi.com

Table 3: Influence of Sodium Stearate on Melt Electrospun Fiber Diameter

| Polymer | Additive | Resulting Fiber Diameter |

|---|---|---|

| Polypropylene (PP) | None | > 20 μm |

| Polypropylene (PP) | Sodium Stearate (up to 10 wt.%) | 1 - 5 μm |

| Polyamide 6 (PA6) | Sodium Stearate (10 wt.%) | ~1.5 μm |

Data compiled from research on melt electrospinning of PP and PA6. mdpi.comrcsi.science

Complexation with Biomaterials and Food-Derived Polymers

Sodium stearate readily interacts with starch, a major biopolymer, to form inclusion complexes that alter its structure and properties. This has significant implications for food science and the development of starch-based materials.

When starch is heated in water, its granular structure is disrupted, and the linear amylose (B160209) chains leach out. mdpi.com In the presence of sodium stearate, these amylose chains can form inclusion complexes. The amylose chain adopts a helical conformation, and the hydrophobic hydrocarbon tail of the stearate molecule becomes entrapped inside this helix. nih.govnih.gov

These structures are often characterized by X-ray diffraction (XRD), which typically shows a V-type crystalline pattern, a hallmark of amylose-lipid complexes. researchgate.netrsc.org The formation of these V-type crystals is more pronounced with sodium stearate compared to its free fatty acid form, stearic acid, especially as the molecular weight of the fatty acid increases. researchgate.net Differential Scanning Calorimetry (DSC) is used to study the thermal properties of these complexes, which exhibit high thermal stability with melting temperatures often exceeding 112°C for type I complexes and 125°C for type II complexes. nih.govresearchgate.net The formation of these highly stable complexes indicates a strong interaction between the starch and the stearate molecule. nih.govresearchgate.net

The formation of amylose-sodium stearate complexes significantly impacts the functional properties of starch-based materials, such as films. The complexation process effectively restrains the natural tendency of starch chains to re-associate, a process known as retrogradation or recrystallization. researchgate.net This inhibition of retrogradation can improve the stability and shelf-life of starch-based products.

The addition of sodium stearate modifies the physical characteristics of starch films. researchgate.net It can reduce the film's sensitivity to moisture and lower its coefficient of friction, resulting in a smoother surface. researchgate.net The mechanical properties are also affected; adding a small amount (e.g., 1% by weight) can increase the film's flexibility (elongation at break) with a slight decrease in strength. researchgate.net However, higher concentrations of sodium stearate can lead to a deterioration of the film's tensile properties. researchgate.net The complexation also influences pasting properties, with studies showing an increase in the pasting temperature of starch when complexed with sodium stearate, indicating enhanced thermal stability of the granular structure. nih.govresearchgate.net

Table 4: Summary of Sodium Stearate's Effects on Starch Film Properties

| Property | Effect of Sodium Stearate Addition |

|---|---|

| Crystallization (Retrogradation) | Restrains B-type crystallization by forming V-type complexes. researchgate.net |

| Moisture Sensitivity | Reduces sensitivity to environmental moisture. researchgate.net |

| Surface Properties | Decreases the coefficient of friction, increases smoothness. researchgate.net |

| Mechanical Properties | Can increase elongation at low concentrations (~1%); deteriorates tensile properties at higher concentrations. researchgate.net |

| Thermal Properties | Increases pasting temperature. nih.gov |

| Swelling Power | Largely decreased. nih.govresearchgate.net |

Interactions with Proteins and Other Biomacromolecules

Sodium stearate, an anionic surfactant, exhibits complex interactions with biomacromolecules, primarily driven by hydrophobic and electrostatic forces. Its interaction with polysaccharides, particularly starch, has been a subject of detailed investigation. When sodium stearate is combined with heat-moisture treated potato starch, it forms amylose-sodium stearate inclusion complexes. nih.gov The formation of these complexes is confirmed by differential scanning calorimetry (DSC), which shows high thermal stability with melting temperatures of 112 °C or higher for type I complexes and 125 °C or higher for type II complexes. nih.gov The concentration of sodium stearate influences the type and stability of the complexes formed; a 2% concentration results in a single endothermal peak, whereas 5% and 8% concentrations lead to the formation of both type I and II complexes with significantly higher enthalpy values. nih.gov This complexation effectively preserves the granular structure of the starch, increases its pasting temperature from 66 °C to 91 °C, and greatly decreases its swelling power. nih.gov

The interaction of surfactants like sodium stearate with proteins is governed by the specific structures of both the surfactant and the protein. nih.gov The primary mechanisms involve hydrophobic interactions between the stearate's long alkyl chain and nonpolar regions of the protein, alongside electrostatic interactions between the anionic carboxylate head group of the stearate and charged amino acid residues on the protein surface. nih.govnih.gov These interactions can lead to the formation of surfactant-protein complexes, which may alter the protein's native conformation and surface activity. nih.gov Studies on similar small-molecule surfactants show that this complexation can affect the thermodynamic stability of the protein, as observed through changes in the enthalpy of interaction and heat denaturation profiles. nih.gov While direct studies on sodium stearate with specific proteins are limited in the available literature, the fundamental principles of surfactant-protein binding suggest that it can induce changes in a protein's hydrodynamic radius and association state. nih.gov

Adsorption and Surface Modification of Inorganic Particulates

Surface Chemistry of Sodium Stearate on Metal Oxides and Carbonates

Sodium stearate is widely used to modify the surface of inorganic fillers like calcium carbonate (CaCO₃) and various metal oxides to improve their compatibility with polymer matrices. researchgate.netnih.gov The interaction involves the adsorption of stearate molecules onto the particle surface, fundamentally altering the surface chemistry from hydrophilic to hydrophobic. nih.govresearchgate.net Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analyses confirm that sodium stearate molecules chemically bond to the surface of nano-CaCO₃ particles. researchgate.netnih.gov This process results in the formation of a hydrophobic coating layer. researchgate.netnih.gov

The primary mechanism on calcium carbonate involves an ion exchange between the sodium stearate and the calcium on the limestone surface, leading to the adsorption of the long aliphatic stearate chain. This creates a hydrophobic layer that acts as a barrier. The effectiveness of this modification is evident in water vapor adsorption tests, where nano-CaCO₃ modified with sodium stearate shows significantly lower saturation adsorption capacity compared to unmodified nano-CaCO₃. nih.govresearchgate.net Similarly, sodium stearate has been shown to improve the dispersion of metal oxide particles like boehmite (AlOOH) in aqueous solutions. researchgate.net The adsorption of the surfactant onto the particle surface reduces the zeta potential, which is a key factor in the stability of colloidal dispersions. researchgate.net

Table 1: Effect of Sodium Stearate Surface Modification on Inorganic Particulates

| Particulate | Analytical Method | Observation | Outcome | Citation |

| Nano Calcium Carbonate (CaCO₃) | FTIR, TGA | Stearate molecules bonded to the particle surface. | Formation of a coating layer. | researchgate.net |

| Nano Calcium Carbonate (CaCO₃) | XPS, Water Vapor Adsorption | Increase in hydrophobic groups on the surface. | Reduced water vapor adsorption capacity. | nih.govresearchgate.net |

| Boehmite (AlOOH) | TEM, TG | Formation of a core-shell structure with a surfactant coating. | Improved particle dispersion. | researchgate.net |

| Multi-Walled Carbon Nanotubes (MWCNTs) | SEM | Adsorption of sodium stearate onto nanotubes. | Reduced specific surface energy. | researchgate.net |

Impact on Filler Agglomeration and Dispersion in Composites

The surface modification of inorganic fillers with sodium stearate has a profound impact on their agglomeration behavior and dispersion within composite materials. researchgate.netresearchgate.net Untreated fillers like calcium carbonate or silica (B1680970) have high surface energy, causing them to form agglomerates within a polymer matrix like polyethylene (B3416737). mdpi.com Coating these filler particles with sodium stearate reduces this surface energy and minimizes inter-particle interactions. researchgate.netmdpi.com This leads to a much more uniform dispersion of the filler throughout the composite. mdpi.com

The mechanism involves the formation of a hydrophobic layer on the filler particles, which improves their compatibility with the nonpolar polymer matrix. mdpi.com This stearate layer acts as a physical barrier, preventing the filler particles from coming into close contact and re-agglomerating due to van der Waals forces. researchgate.net For instance, in polyethylene composites containing calcium carbonate or magnesium hydroxide (B78521), the use of stearate-coated fillers results in significantly better impact properties compared to composites with uncoated fillers. researchgate.net Similarly, sodium stearate is used as a dispersing agent for multi-walled carbon nanotubes (MWCNTs), where it adsorbs onto the nanotube surfaces, reducing their tendency to bundle together and enabling a more homogeneous dispersion in magnesium matrix composites. researchgate.net

Active Pharmaceutical Ingredient Complexation and Carrier Properties

In the pharmaceutical field, sodium stearate serves not only as a processing aid but also as a functional excipient with carrier properties, capable of forming complexes with certain molecules. chemimpex.comdrugs.com Its ability to improve the solubility of active pharmaceutical ingredients (APIs) is a key aspect of its function as a carrier. chemimpex.com

A clear example of its complexation ability is demonstrated with starch. Studies show that sodium stearate can form structured inclusion complexes with the amylose component of starch. nih.gov These amylose-stearate complexes exhibit high thermal stability and are formed through the insertion of the hydrophobic stearate tail into the helical structure of the amylose molecule. nih.gov This encapsulation capability serves as a model for how sodium stearate might interact with and carry certain API molecules, potentially protecting them or modifying their release properties. The formation of such complexes is a valuable property in designing advanced drug delivery systems. pharmaoffer.com

Role in Powder Flowability and Compressibility in Pharmaceutical Formulations

Sodium stearate is a widely used excipient in the manufacturing of solid dosage forms like tablets and capsules, where it primarily functions as a lubricant. chemimpex.compishrochem.com The flowability and compressibility of powder blends are critical parameters in the direct compression tableting process, and lubricants play a crucial role in ensuring process efficiency and final product quality. researchgate.net

Although much of the detailed research focuses on magnesium stearate, the mechanism of action is analogous for other metallic stearates like sodium stearate. researchgate.netnih.gov These lubricants improve powder flowability by reducing frictional and cohesive forces between particles. nih.gov They achieve this by coating the surfaces of the API and other excipient particles, such as lactose (B1674315) or microcrystalline cellulose. nih.gov This coating creates a boundary layer that minimizes direct contact between the primary particles, thereby lowering inter-particle friction. nih.gov The addition of a lubricant like magnesium stearate has been shown to make powder particles more spherical with a smoother surface morphology, which further reduces friction and improves flow. nih.gov

However, the concentration of the lubricant is critical. While low concentrations (e.g., 0.25% to 1.0%) significantly improve flow, higher concentrations can have a detrimental effect by making the powder blend overly hydrophobic, which can negatively impact tablet disintegration and dissolution. researchgate.netresearchgate.net The improvement in flowability is measured by changes in parameters such as the angle of repose, Carr's Compressibility Index, and the Hausner Ratio. researchgate.netresearchgate.net

Table 2: Influence of Metallic Stearates on Pharmaceutical Powder Properties (Based on Magnesium Stearate Studies)

| Powder Parameter | Effect of Lubricant Addition | Mechanism | Citation |

| Flowability | Improved | Reduces inter-particle frictional and cohesive forces by coating particles. | nih.gov |

| Angle of Repose | Decreased | Smoother particle surfaces reduce resistance to movement. | researchgate.netresearchgate.net |

| Compressibility Index | Decreased | Indicates better flow and less volume reduction under tapping. | researchgate.netresearchgate.net |

| Particle Morphology | Smoother, more spherical | Fills surface cavities of excipient particles like lactose. | nih.gov |

| Tablet Ejection Force | Reduced | Reduces friction between the tablet surface and the die wall during manufacturing. | pishrochem.com |

Advanced Characterization Techniques for Sodium Stearate Research

Spectroscopic Analyses (FTIR, NMR) for Molecular Interactions and Structure

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the molecular structure and interactions of sodium stearate (B1226849).

Fourier Transform Infrared (FTIR) Spectroscopy is instrumental in identifying the functional groups and probing the intermolecular interactions within sodium stearate structures. The vibrational frequencies of the carboxylate head group and the hydrocarbon tail are particularly sensitive to their local environment. researchgate.netnih.gov For instance, the frequencies and splitting of the carboxylate stretching bands can indicate the coordination of the sodium ion and the nature of the crystalline packing. researchgate.net Similarly, the methylene (B1212753) group rocking and wagging vibrations in the infrared spectrum provide information about the conformational order of the alkyl chains. nih.gov Studies have utilized FTIR to compare the properties of sodium stearate in different forms, such as films and bulk material, confirming their similar characteristics. researchgate.net Attenuated Total Reflectance (ATR-FTIR) has been employed to investigate interactions in complex systems, for example, by observing shifts in the carbonyl stretching peak to understand hydrogen bond formation in solid dispersions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state NMR, offers detailed insights into the atomic-level structure and dynamics of sodium stearate. oup.comcambridge.org 13C solid-state NMR can distinguish between different crystalline polymorphs (α-NaSt and β-NaSt) by revealing differences in the local environments of the carbon atoms along the stearate chain. researchgate.net This technique has been used to determine the percentage of trans and gauche conformations in the alkyl chains, indicating the degree of conformational order. researchgate.net For example, a higher percentage of trans conformations is associated with a more ordered, rigid chain structure. researchgate.net Furthermore, solid-state NMR can probe the interactions between sodium stearate and other molecules, such as propylene (B89431) glycol in a mixed solvent system, by observing the carbon resonances of the solvent molecules associated with the sodium stearate crystals. researchgate.net 1H-NMR can be used to evaluate the intensity of interactions, such as hydrogen bonds between a drug and a polymer in a solid dispersion. nih.gov

| Technique | Information Obtained | Key Findings for Sodium Stearate |

| FTIR | Functional group identification, intermolecular interactions, conformational order. | - Confirms similar properties between sodium stearate films and bulk material. researchgate.net - Reveals information on the coordination of the sodium ion and crystalline packing through carboxylate stretching bands. researchgate.net - Indicates the conformational order of alkyl chains via methylene group vibrations. nih.gov |